

2,6-Dibromo-4-iodopyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dibromo-4-iodopyridine

Cat. No.: B1401611

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An In-depth Technical Guide to **2,6-Dibromo-4-iodopyridine**: A Cornerstone Building Block for Advanced Synthetic Chemistry

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. Among these, halogenated heterocycles serve as exceptionally versatile intermediates. **2,6-Dibromo-4-iodopyridine** is a prime example of such a scaffold, offering a unique and powerful platform for the construction of complex, multi-substituted pyridine derivatives. Its distinct arrangement of three halogen atoms with differential reactivity allows for a programmed, regioselective approach to functionalization, making it an invaluable tool for medicinal chemists and materials scientists.

This guide provides an in-depth exploration of **2,6-Dibromo-4-iodopyridine**, moving beyond basic data to elucidate the chemical principles that underpin its utility. We will examine its physicochemical properties, delve into the logic of its selective reactivity in cross-coupling reactions, outline synthetic strategies, and provide a practical experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

Physicochemical and Structural Data

A thorough understanding of a compound's fundamental properties is the foundation of its effective application. **2,6-Dibromo-4-iodopyridine** is a solid at room temperature with a high molecular weight, reflecting its dense halogenation.[\[1\]](#)[\[2\]](#)

Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ Br ₂ IN	[1] [3] [4] [5]
Molecular Weight	362.79 g/mol	[1] [3] [4] [5]
Appearance	White to off-white solid	[1]
Melting Point	180.7-181.6 °C (decomposes)	[2]
Boiling Point (Predicted)	343.1 ± 42.0 °C	[2]
Density (Predicted)	2.646 ± 0.06 g/cm ³	[1] [2]
CAS Number	1160184-14-4	[3] [4] [5]

The spatial arrangement of the halogen atoms on the pyridine ring is critical to its chemical behavior. The iodine atom at the 4-position and the two bromine atoms at the 2- and 6-positions create a unique electronic and steric environment.

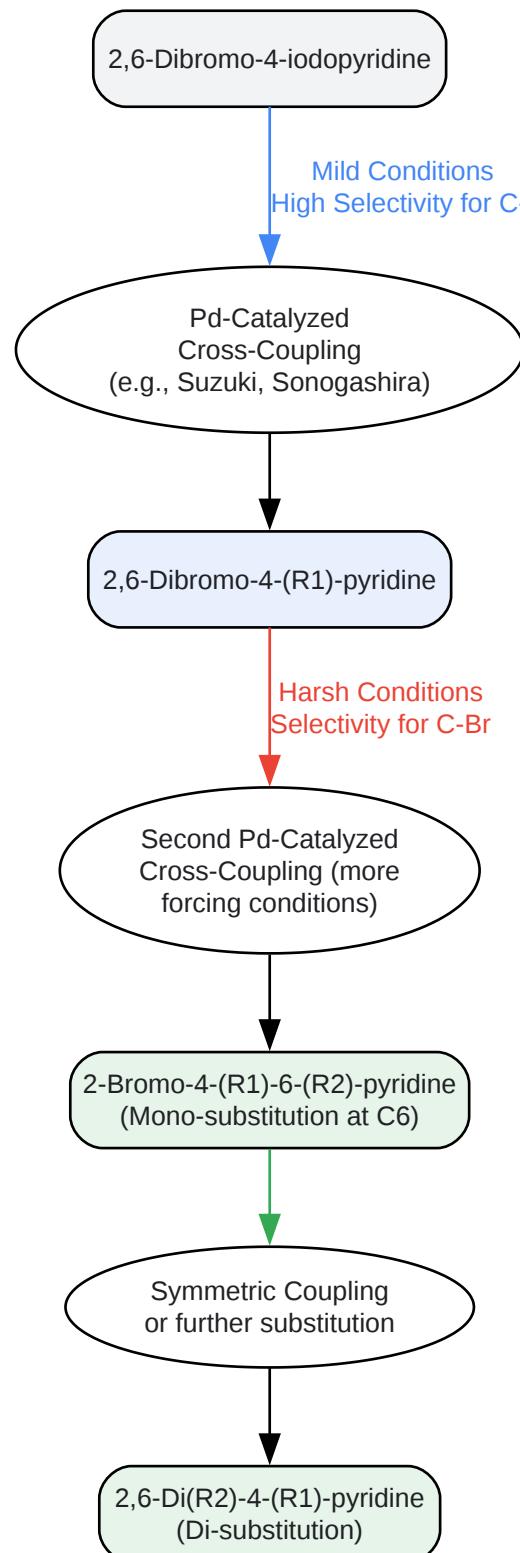
Caption: Molecular structure of **2,6-Dibromo-4-iodopyridine**.

The Principle of Differential Reactivity

The primary value of **2,6-Dibromo-4-iodopyridine** in synthetic chemistry stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C-I > C-Br > C-Cl.[\[6\]](#)[\[7\]](#) This hierarchy is a direct consequence of bond dissociation energies; the C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Br bonds.

This predictable regioselectivity is the cornerstone of its utility.[\[6\]](#) It allows a chemist to perform a sequential functionalization, first targeting the highly reactive 4-position (iodo) while leaving the 2- and 6-positions (bromo) untouched. Subsequently, under more forcing reaction conditions (e.g., higher temperatures, different ligands, or longer reaction times), the bromine atoms can be substituted. This step-wise approach provides a powerful and controlled method

for synthesizing complex 2,4,6-trisubstituted pyridines, which are privileged scaffolds in many biologically active molecules.[7]



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Caption: Sequential functionalization strategy using **2,6-Dibromo-4-iodopyridine**.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,4,6-trisubstituted pyridine core is a prevalent feature in a multitude of approved drugs and clinical candidates, particularly in oncology. Many of these molecules function as kinase inhibitors.^[6] Protein kinases are critical enzymes that regulate a vast number of cellular processes, including proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer, making them a major target for therapeutic intervention.^[6]

The modular synthesis enabled by **2,6-Dibromo-4-iodopyridine** allows for the rapid generation of diverse chemical libraries. By varying the substituents at the 2-, 4-, and 6-positions, researchers can systematically explore the chemical space around the pyridine scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential kinase inhibitors. For instance, a large, hydrophobic group might be installed at the 4-position via a Suzuki reaction to occupy a key binding pocket in the target kinase, while smaller, hydrogen-bond-donating groups are introduced at the 2- and 6-positions to interact with the hinge region of the enzyme.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a representative, self-validating experiment for the selective functionalization at the 4-position of **2,6-Dibromo-4-iodopyridine**, leaving the C-Br bonds intact.

Objective: To synthesize 2,6-Dibromo-4-phenylpyridine via a selective Suzuki-Miyaura cross-coupling reaction.

Materials:

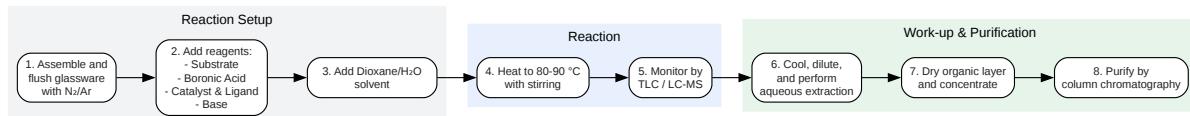
- **2,6-Dibromo-4-iodopyridine** (1.0 eq.)
- Phenylboronic acid (1.2 eq.)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq.)
- Triphenylphosphine (PPh_3 , 0.08 eq.)
- Potassium carbonate (K_2CO_3 , 3.0 eq.)
- 1,4-Dioxane
- Water
- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Nitrogen or Argon supply

Procedure:

- Inert Atmosphere: Assemble the glassware (flask and condenser) and flush the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the $\text{Pd}(0)$ catalyst, formed *in situ*, is oxygen-sensitive.
- Reagent Addition: To the flask, add **2,6-Dibromo-4-iodopyridine** (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
- Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio to the flask. The solvent should be sufficient to dissolve the reagents upon heating.
- Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. The disappearance of the starting material (**2,6-Dibromo-4-iodopyridine**) indicates completion.
- Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.

- Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2,6-Dibromo-4-phenylpyridine.



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Caption: General experimental workflow for selective Suzuki coupling.

Safety and Handling

2,6-Dibromo-4-iodopyridine is classified as harmful if swallowed and causes skin and serious eye irritation.^[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.^[8] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^{[8][9]} In case of contact, immediately flush the affected area with copious amounts of water.^{[10][11]}

Conclusion

2,6-Dibromo-4-iodopyridine is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its well-defined hierarchy of reactivity provides chemists with a reliable and programmable tool for the synthesis of complex, polysubstituted pyridines. This capability is particularly impactful in drug discovery, where it accelerates the exploration of chemical space and facilitates the development of novel therapeutics, such as kinase inhibitors. A comprehensive understanding of its properties, reactivity, and handling is essential for any researcher aiming to unlock its full synthetic potential.

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- To cite this document: BenchChem. [2,6-Dibromo-4-iodopyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1401611#2-6-dibromo-4-iodopyridine-molecular-weight-and-formula>

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